

Phase II Study of Opigolix in Rheumatoid Arthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Opigolix*

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Introduction

Opigolix (formerly known as ASP1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. While initially investigated for endometriosis and uterine fibroids, its potential role in modulating inflammatory processes led to its evaluation in a Phase IIa clinical trial for rheumatoid arthritis (RA). This document provides a detailed overview of the study protocol, available clinical data, and the proposed mechanism of action for **Opigolix** in the context of RA. The development of **Opigolix** for rheumatoid arthritis was discontinued in April 2018.

Quantitative Data Summary

The following tables summarize the key design and outcomes of the Phase IIa clinical trial (NCT02884635) investigating **Opigolix** in patients with rheumatoid arthritis.^[1]

Table 1: Study Design and Patient Demographics

Parameter	Description
Study Title	A Phase 2a, Randomized, Double-Blind, Placebo-Controlled Trial of the Efficacy and Safety of the Oral Gonadotropin-Releasing Hormone Antagonist, ASP1707, in Postmenopausal Female Patients With Rheumatoid Arthritis Taking Methotrexate
Clinical Trial Identifier	NCT02884635
Study Phase	Phase IIa
Patient Population	Postmenopausal women with active rheumatoid arthritis on a stable dose of methotrexate for ≥90 days.
Number of Patients	72 randomized (37 to Opigolix, 35 to Placebo)
Treatment Groups	- Opigolix (ASP1707) 30 mg twice daily + Methotrexate- Placebo + Methotrexate
Treatment Duration	12 weeks

Table 2: Efficacy Endpoints and Results

Endpoint	Description	Results
Primary Endpoint	American College of Rheumatology 20% improvement criteria (ACR20) response rate at Week 12.	Opigolix did not demonstrate a statistically significant improvement in the ACR20 response rate compared to placebo. Specific percentages were not available in the public domain.
Secondary Endpoints	- ACR20, ACR50, and ACR70 response rates at various time points. - Disease Activity Score (DAS) 28-CRP and DAS28-ESR. - Tender or Swollen Joint Counts. - Remission rates.	No significant improvement was observed in any of the secondary efficacy endpoints for Opigolix compared to placebo.

Table 3: Pharmacodynamic and Safety Outcomes

Outcome	Description	Results
Pharmacodynamic Marker	Plasma Luteinizing Hormone (LH) concentration.	A rapid and sustained decrease of >90% in plasma LH concentration was observed in over 90% of patients receiving Opigolix, with levels dropping to <1 IU/L by week 1. [1]
Safety	Incidence of adverse events.	The safety profile of Opigolix was generally comparable to placebo. Detailed adverse event data is not publicly available.

Experimental Protocols

Study Protocol: Phase IIa Clinical Trial (NCT02884635)

1. Patient Selection:

- Inclusion Criteria: Postmenopausal female patients with a diagnosis of rheumatoid arthritis according to the 2010 ACR/EULAR classification criteria. Patients must have been on a stable dose of methotrexate for at least 90 days prior to screening.
- Exclusion Criteria: Patients with other inflammatory joint diseases, severe comorbidities, or those who had previously failed more than one biologic DMARD.

2. Randomization and Blinding:

- Eligible patients were randomized in a 1:1 ratio to receive either **Opigolix** 30 mg or a matching placebo.
- The study was conducted in a double-blind manner, where both patients and investigators were unaware of the treatment allocation.

3. Treatment Regimen:

- Patients in the active treatment group received **Opigolix** 30 mg orally, twice daily, for 12 weeks.
- Patients in the control group received a matching placebo orally, twice daily, for 12 weeks.
- All patients continued their stable background methotrexate therapy throughout the study.

4. Efficacy Assessments:

- The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at week 12.
- Secondary efficacy endpoints included ACR50 and ACR70 responses, changes in DAS28-CRP and DAS28-ESR, and changes in tender and swollen joint counts from baseline.

5. Pharmacodynamic Assessment:

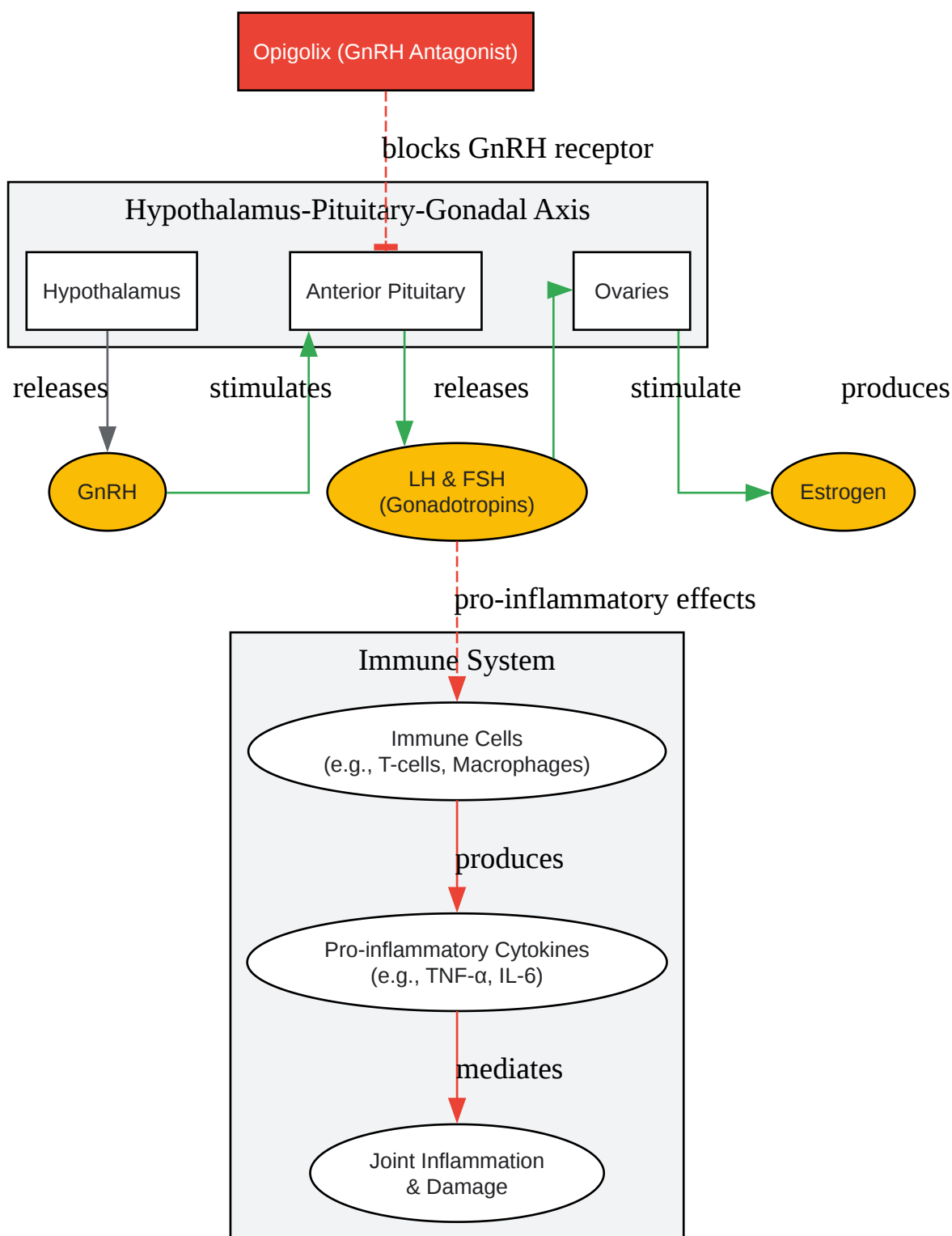
- Blood samples were collected at baseline and at specified time points throughout the study to measure plasma concentrations of luteinizing hormone (LH).

6. Safety Monitoring:

- Adverse events were monitored and recorded at each study visit.
- Laboratory safety parameters, including hematology and clinical chemistry, were assessed at baseline and at regular intervals.

Signaling Pathway and Experimental Workflow

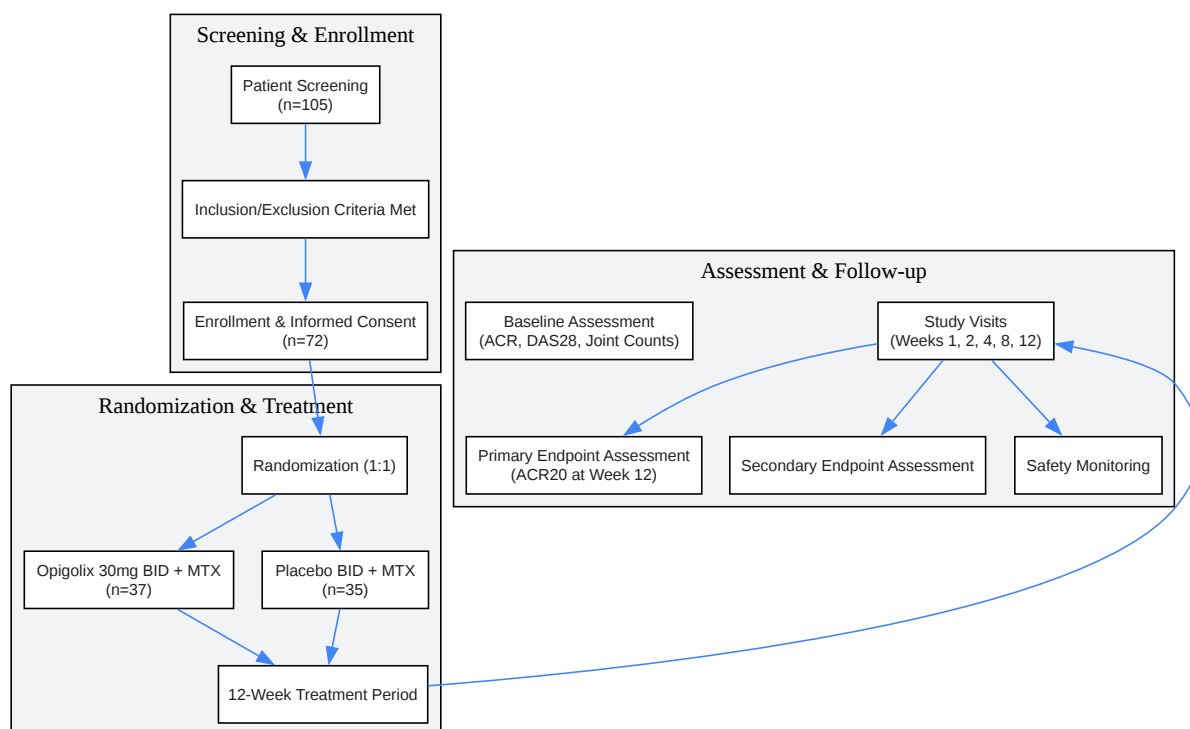
Proposed Signaling Pathway of Opigolix in Rheumatoid Arthritis



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Caption: Proposed mechanism of **Opigolix** in RA.

Experimental Workflow of the Phase IIa Clinical Trial



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Caption: Workflow of the **Opigolix** Phase IIa RA trial.

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References

- 1. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phase II Study of Opigolix in Rheumatoid Arthritis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570190#phase-ii-study-protocol-for-opigolix-in-rheumatoid-arthritis]

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